

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nifenalol Hydrochloride

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Compound of Interest		
Compound Name:	Nifenalol hydrochloride	
Cat. No.:	B1678856	Get Quote

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Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Nifenalol hydrochloride**. The described protocol is suitable for the determination of Nifenalol in bulk drug substance and can be adapted for pharmaceutical dosage forms. The method utilizes a C18 stationary phase with an isocratic mobile phase, providing a simple, accurate, and precise analysis. All experimental details, including system suitability criteria and validation parameters, are outlined to ensure reproducible results.

Introduction

Nifenalol is a beta-adrenergic antagonist used in the management of cardiovascular conditions. Accurate and reliable analytical methods are crucial for the quality control of **Nifenalol hydrochloride** in both bulk and formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a comprehensive guide to an RP-HPLC method for the analysis of **Nifenalol hydrochloride**, based on established methodologies for similar beta-blocker compounds.



Chromatographic Conditions

A simple isocratic RP-HPLC method has been developed for the analysis of **Nifenalol hydrochloride**. The conditions are summarized in the table below. A C18 column is used to provide the necessary hydrophobic interactions for the retention of Nifenalol, while the mobile phase composition of an organic modifier and an aqueous buffer ensures efficient elution and good peak shape.

Parameter	Recommended Condition
Stationary Phase	C18, 5 μm, 4.6 x 250 mm
Mobile Phase	Methanol: 0.02 M Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Detection Wavelength	272 nm
Column Temperature	30°C
Run Time	10 minutes

Experimental ProtocolsPreparation of Solutions

- a) 0.02 M Potassium Phosphate Buffer (pH 3.0):
- Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.
- Adjust the pH to 3.0 with phosphoric acid.
- Filter the buffer solution through a 0.45 μm membrane filter before use.
- b) Mobile Phase Preparation:
- Mix 600 mL of HPLC-grade methanol with 400 mL of the 0.02 M Potassium Phosphate Buffer (pH 3.0).



- Degas the mobile phase by sonication or vacuum filtration.
- c) Standard Stock Solution (100 μg/mL):
- Accurately weigh approximately 10 mg of Nifenalol hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate to dissolve.
- Dilute to the mark with the mobile phase and mix well.
- d) Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60 μg/mL).
- e) Sample Preparation:
- For bulk drug substance, prepare a sample solution with a theoretical concentration of 20 μg/mL in the mobile phase.
- For pharmaceutical formulations, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of Nifenalol hydrochloride to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation

- Set up the HPLC system with the specified column and chromatographic conditions.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

System Suitability



Before sample analysis, perform system suitability tests by injecting the 20 μ g/mL working standard solution in replicate (n=5). The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%

Data Analysis

- Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
- Quantify the amount of Nifenalol hydrochloride in the sample preparations using the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.



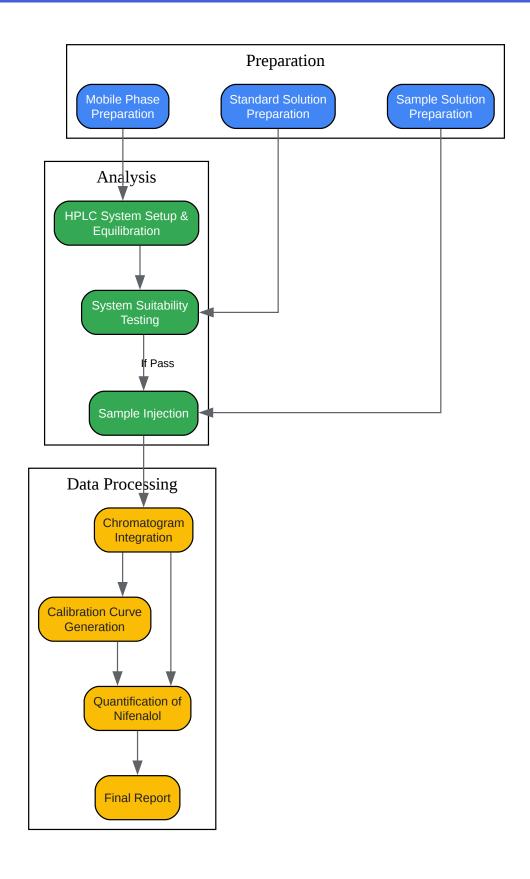
Validation Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	No interference from placebo or degradation products at the retention time of Nifenalol.
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient $(r^2) \ge$ 0.999 over the specified range.
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.	Typically 80% to 120% of the test concentration.
Accuracy	The closeness of the test results obtained by the method to the true value.	% Recovery between 98.0% and 102.0%.
Precision (Repeatability)	The precision under the same operating conditions over a short interval of time.	RSD ≤ 2.0% for replicate injections.
Intermediate Precision	The precision within the same laboratory, but on different days, with different analysts, or with different equipment.	RSD ≤ 2.0%.
Robustness	The capacity to remain unaffected by small, but deliberate variations in method parameters.	System suitability parameters are met, and results are not significantly affected by variations in flow rate, mobile phase composition, and column temperature.



Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1.

Experimental Workflow





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Caption: Workflow for the HPLC analysis of Nifenalol Hydrochloride.



Conclusion

The RP-HPLC method described in this application note provides a straightforward and reliable approach for the quantitative determination of **Nifenalol hydrochloride**. The method is simple, accurate, precise, and can be readily implemented in a quality control laboratory for routine analysis. Proper method validation should be performed to ensure its suitability for the intended application.

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